
N-(4-Hexylphenyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hexylphenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hexylphenyl)-N’-phenylurea typically involves the reaction of 4-hexylaniline with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.
Industrial Production Methods: On an industrial scale, the production of N-(4-Hexylphenyl)-N’-phenylurea can be achieved through a similar synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Hexylphenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and hexyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl or hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hexylphenyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Hexylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the hexyl and phenyl groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Hexylphenyl)-N’-methylurea
- N-(4-Hexylphenyl)-N’-ethylurea
- N-(4-Hexylphenyl)-N’-butylurea
Comparison: N-(4-Hexylphenyl)-N’-phenylurea is unique due to the presence of both hexyl and phenyl groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
144331-86-2 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-(4-hexylphenyl)-3-phenylurea |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-6-9-16-12-14-18(15-13-16)21-19(22)20-17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3,(H2,20,21,22) |
InChI-Schlüssel |
UACBQLHJIPFWNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
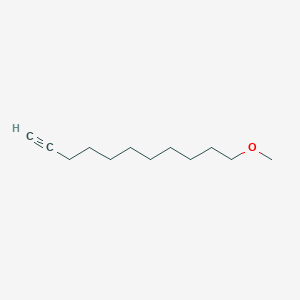
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
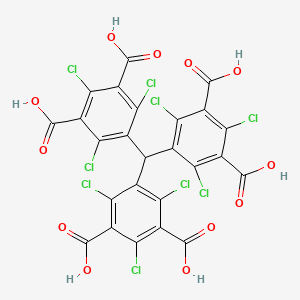
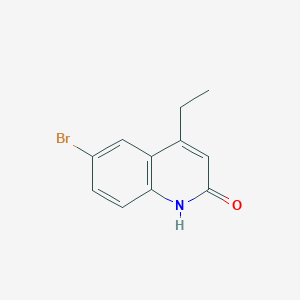
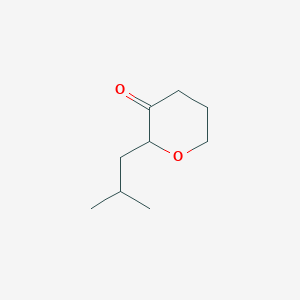

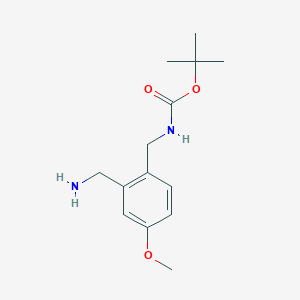
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
